molecular formula C8H7N3O3 B1511953 4-nitro-1-methyl-1,2-dihydro-indazol-3-one

4-nitro-1-methyl-1,2-dihydro-indazol-3-one

Cat. No.: B1511953
M. Wt: 193.16 g/mol
InChI Key: LHRFLFNVVMKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1-methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, characterized by a nitro group at the 4-position and a methyl group at the 1-position, exhibits unique chemical properties that make it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-nitrobenzaldehyde with methylhydrazine, followed by cyclization in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, and the use of advanced catalytic systems.

Chemical Reactions Analysis

4-nitro-1-methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines. Major products formed from these reactions include amino derivatives, oxides, and substituted indazoles.

Scientific Research Applications

4-nitro-1-methyl-1,2-dihydro-indazol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-nitro-1-methyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and proteins involved in cellular signaling pathways, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

4-nitro-1-methyl-1,2-dihydro-indazol-3-one can be compared with other similar compounds, such as:

    1-Methyl-2-nitro-1H-indazole: Similar structure but with the nitro group at the 2-position.

    4-Nitro-1H-indazole: Lacks the methyl group at the 1-position.

    1-Methyl-4-amino-1,2-dihydro-indazol-3-one: The nitro group is replaced with an amino group. These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

1-methyl-4-nitro-2H-indazol-3-one

InChI

InChI=1S/C8H7N3O3/c1-10-5-3-2-4-6(11(13)14)7(5)8(12)9-10/h2-4H,1H3,(H,9,12)

InChI Key

LHRFLFNVVMKBEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

306 mg (1.7 mmol) 4-nitro-1,2-dihydro-indazol-3-one are dissolved in 1 ml N,N-dimethyl-acetamide, combined with 150 μl (2.4 mmol) methyl iodide and 500 μl (2.32 mmol) of N-ethyldiisopropylamide and stirred for 2 h at ambient temperature. Then the reaction mixture is combined with 40 ml of a 1 N aqueous hydrochloric acid and extracted twice with 50 ml dichloromethane. Then the organic phase is dried with MgSO4, the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is C18-RP-silica gel and a gradient is run through which consists of 95% water and 5% acetonitrile at the starting point and 5% water and 95% acetonitrile at the finishing point.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
[Compound]
Name
N-ethyldiisopropylamide
Quantity
500 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.